4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide

Catalog No.
S902869
CAS No.
72810-61-8
M.F
C13H11N3O3S
M. Wt
289.309
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-...

CAS Number

72810-61-8

Product Name

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide

IUPAC Name

4-(3-methylphenyl)-1,1-dioxopyrido[4,3-e][1,2,4]thiadiazin-3-one

Molecular Formula

C13H11N3O3S

Molecular Weight

289.309

InChI

InChI=1S/C13H11N3O3S/c1-9-3-2-4-10(7-9)16-11-5-6-14-8-12(11)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)

InChI Key

QMCVPDNHQUBJPG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C3=C(C=NC=C3)S(=O)(=O)NC2=O

Synonyms

Torsemide Impurity

Chemical Identity

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide, also known by its common name Torsemide, is a synthetic organic molecule (PubChem: ).

Pharmacological Activity

Torsemide is a loop diuretic medication, which means it acts on the loop of Henle in the kidneys to increase urine output. This promotes the excretion of electrolytes and water from the body (PubChem: ).

Scientific Research Applications

Torsemide is a well-established diuretic used in the treatment of edema (fluid build-up) and hypertension (high blood pressure) (PubChem: ). Research is ongoing to investigate the use of Torsemide in other therapeutic areas, such as:

  • Cardiovascular disease: Some studies suggest that Torsemide may have a protective effect on the heart and blood vessels (NCBI).
  • Liver disease: Torsemide may be beneficial in managing fluid build-up associated with liver cirrhosis (NCBI).
  • Kidney disease: The role of Torsemide in managing fluid overload and hypertension in kidney disease is being explored (NCBI).

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. Its molecular formula is C13H11N3O3SC_{13}H_{11}N_{3}O_{3}S, and it features a pyridine ring fused with a thiadiazine moiety. The compound is characterized by the presence of a tolyl group at the 4-position of the thiadiazine ring, contributing to its unique properties and potential biological activities. The structure includes a sulfonyl group (dioxide) which enhances its reactivity and solubility in various solvents.

There is no current information available regarding the mechanism of action of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide. This suggests that its biological activity or role in any specific systems has not been extensively explored yet [, , ].

The chemical behavior of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide can be analyzed through various reactions:

  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Reduction Reactions: The compound can undergo reduction to form corresponding thiadiazine derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Research indicates that 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agents: Demonstrating effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Showing promise in reducing inflammation in biological models.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

These biological properties make it a candidate for further pharmacological studies and drug development.

The synthesis of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted pyridines and thioketones under acidic or basic conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction rates and improve yields.
  • Multi-step Synthesis: Involving several intermediate steps that include formation of the pyridine ring followed by thiadiazine formation.

These methods allow for efficient production of the compound with controlled purity and yield.

The applications of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide are diverse:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Research Reagents: Employed in biochemical assays to study enzyme interactions or cellular responses.

These applications underscore its significance in both medicinal chemistry and agricultural science.

Interaction studies have demonstrated that 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide interacts with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding Studies: Investigations into its affinity for certain receptors suggest potential therapeutic roles in pain management and inflammation.

Such studies are crucial for understanding the mechanism of action and optimizing therapeutic applications.

Several compounds share structural similarities with 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Dimethylamino-1-methyl-1H-quino[4,3-e]-1,2,4-thiadiazineContains dimethylamino substituentMore potent against specific cancer cell lines
3-Amino-4H-benzo[e][1,2,4]thiadiazineAmino group at the 3-positionExhibits different biological activity profiles
Benzothiadiazine derivativesVarious substituents on benzene ringDiverse pharmacological activities including antihypertensive effects

The uniqueness of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide lies in its specific structural configuration that influences its reactivity and biological activity compared to these similar compounds.

Classical Synthesis Routes for Pyrido-Thiadiazinone Scaffolds

Classical synthetic approaches to pyrido-thiadiazinone scaffolds have evolved from fundamental heterocyclic chemistry principles, with most methodologies relying on cyclization reactions of appropriately substituted precursors [1]. The traditional preparation of 2-hydrazinyl-5,7-di(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves treating thione compounds with hydrazine hydrate in dry ethanol under reflux conditions for extended periods, typically 30 hours, yielding approximately 70% of the desired product [1].

One of the most established classical routes involves the synthesis of pyrido-thiadiazine derivatives through acid-mediated three-component reactions [15]. These reactions typically employ sulfonamide precursors with heterocyclic methyl carbimidates obtained from corresponding carbonitriles [26]. The reaction of 2-chlorobenzenesulfonamide with various heterocyclic carbonitriles in methanol produces linear amidine intermediates, which subsequently undergo cyclization to form the target thiadiazine structures [26].

Traditional synthetic pathways for 1,2,4-thiadiazine derivatives commonly utilize thiosemicarbazide-based approaches [24]. The cyclization of thiosemicarbazides or substituted thiosemicarbazides efficiently leads to 2-amino-1,3,4-thiadiazoles, which serve as crucial intermediates in preparing more complex thiadiazine derivatives [24]. These reactions typically require acylation or Schiff base formation on the amino group, followed by cyclization using dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide, trimethylsilyl chloride, tosyl chloride, triphenylphosphine, thionyl chloride, phosphorus pentachloride, or diphenyl chlorophosphate [24].

Reaction ConditionsStarting MaterialProduct YieldReaction TimeTemperature
Hydrazine hydrate/ethanolThione compound70%30 hoursReflux
Methanol/carbonitrile2-chlorobenzenesulfonamide65-85%3-8 hoursRoom temperature to reflux
Dehydrating agentsThiosemicarbazide derivatives60-90%2-12 hoursVariable

The synthesis of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one represents another classical approach, utilizing dichloromalononitrile as a starting material [22]. This precursor can be readily derivatized through substitution chemistry at both chlorine positions, providing a versatile platform for preparing 3,5-substituted derivatives with diverse biological activities [22].

Classical methods for preparing pyrido[2,3-d]pyrimidinone derivatives involve condensation techniques and pyridine annelation reactions in both solid and solution phases [2]. The synthesis typically begins with 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine precursors, which undergo deductive condensation with substituted anilines in the presence of Raney nickel catalyst in acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride [2].

Microwave-Assisted and Green Synthesis Approaches

Microwave-assisted synthesis has emerged as a transformative approach for preparing 1,2,4-thiadiazine derivatives, offering significant advantages in terms of reaction time, yield, and environmental impact [7] [8]. Green and efficient methods have been developed for synthesizing 1,3,4-thiadiazole-based compounds under microwave activation, demonstrating superior performance compared to conventional heating methods [8].

The synthesis of thiadiazolo-pyrimidine derivatives under microwave irradiation has been successfully achieved using nucleophilic N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide with various carbon electrophilic reagents [8]. These reactions typically proceed under microwave conditions to afford thiadiazolo-pyrimidine or imidazolo-thiadiazoline derivatives in excellent yields ranging from 80-95% [8]. One-pot reactions combining p-chlorobenzaldehyde with different carbon electrophiles or nucleophiles under microwave irradiation yield cyclic thiadiazolo-pyrimidine derivatives with enhanced efficiency [8].

Microwave ConditionsPower (Watts)Temperature (°C)Time (min)Yield (%)
Standard MW protocol5001504-885-95
High-intensity MW7501802-590-98
Controlled MW heating30012010-1575-90

Rapid and efficient one-pot protocols have been developed for synthesizing s-triazolo[3,4-b] [1] [3] [4]thiadiazine and s-triazolo[3,4-b] [1] [3] [4]thiadiazole derivatives through reactions of s-triazoles with ketones and nitriles in acetic acid containing catalytic amounts of sulfuric acid under microwave irradiation [9]. These methods achieve excellent yields while avoiding the use of highly toxic and irritating haloketones and halonitriles [9].

The optimization of microwave parameters has been systematically studied, examining the effects of microwave power, temperature, time, solvent, and catalyst on reaction outcomes [9]. Sulfuric acid and other acids have been evaluated as catalysts, with sulfuric acid proving to be both effective and economical for these transformations [9]. The proposed microwave-assisted methods demonstrate better performance through higher yields, shorter reaction times, and easier work-up procedures compared to conventional methods [9].

Green synthesis approaches utilizing microwave-assisted one-pot three-component synthesis have been developed for novel bioactive thiazolyl-pyridazinediones [12]. These reactions employ maleic anhydride, thiosemicarbazide, and appropriate 2-oxo-N-arylpropanehydrazonoyl chlorides in ethanol in the presence of chitosan under microwave irradiation at 500 watts and 150°C for 4-8 minutes [12].

Solvent-free microwave-assisted synthesis represents another significant advancement in green chemistry approaches for thiadiazine derivatives [14]. These methods eliminate the need for organic solvents, reducing environmental impact while maintaining high yields between 75-90% [14]. The synthesis using green chemistry approaches proves to be a good technique for maximal yield with cost-effective and eco-friendly characteristics [14].

Functionalization Strategies at C-4 Position

Functionalization at the C-4 position of 1,2,4-thiadiazine derivatives represents a critical strategy for modulating biological activity and physicochemical properties [15] [16]. The C-4 position offers unique opportunities for structural diversification through various substitution patterns and functional group modifications [15].

Selective functionalization of the six-membered heterocyclic core structure has been accomplished through sequential alkylations, saponifications, and coupling reactions [15]. The regioselective N(6)-alkylation of thiadiazines has been achieved using various alkylating agents under controlled conditions [15]. Mitsunobu reactions employing diethyl azodicarboxylate or di-tert-butyl azodicarboxylate with triphenylphosphine provide access to N(6)-substituted derivatives with good selectivity [15].

Functionalization MethodReagentsConditionsSelectivityYield (%)
Mitsunobu alkylationDEAD/PPh₃Room temperatureN(6) selective65-80
Direct alkylationMeI/K₂CO₃Acetonitrile/refluxMixed45-70
Boc protectionBoc₂O/K₂CO₃Controlled conditionsN(6) selective70-85

Functional group interconversions at the C-4 position of monocyclic 4H-1,2,6-thiadiazines have been extensively studied [16]. The interconversions of 3,5-dichloro-4H-1,2,6-thiadiazine derivatives involve systematic modification of electron-withdrawing substituents at the C-4 position [20]. These transformations include the preparation of 3,5-dichloro-4-methylene-4H-1,2,6-thiadiazine, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, and 2-(3,5-dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitrile derivatives [20].

The displacement of C3/C5 chlorides by nucleophiles represents another important functionalization strategy [16]. Chloride displacements can occur on various 4H-1,2,6-thiadiazine derivatives including thiadiazin-4-ones, thiadiazin-4-imines, and thiadiazine-4-ketals [16]. These reactions provide access to a wide range of functionalized derivatives with diverse substituent patterns [16].

Palladium-catalyzed C-C coupling reactions have been employed for functionalizing chloro-4H-1,2,6-thiadiazines [16]. These cross-coupling strategies enable the introduction of aryl and heteroaryl substituents at specific positions, expanding the structural diversity accessible through C-4 functionalization approaches [16].

The benzylation of thiadiazine derivatives has been accomplished using sodium hydride and tetrabutylammonium iodide, providing N(2)-benzylated products in yields of 68-71% [15]. These functionalization strategies have proven particularly valuable for preparing analogs with enhanced biological activity, such as novel heterocycle substitution patterns that serve as starting points for structure-activity relationship studies [15].

X-ray Crystallographic Studies of Thiadiazine Derivatives

Crystal Structure and Molecular Geometry

X-ray crystallographic analysis of thiadiazine derivatives reveals distinctive structural features that define this class of heterocyclic compounds [1] [2] [3]. The crystal structures of fused-ring thiadiazines, including pyrido[4,3-e]-1,2,4-thiadiazines, demonstrate that these compounds consistently adopt the 4H tautomeric form with characteristic ring puckering patterns [1].

The thiadiazine ring system exhibits a non-planar configuration with the heterocyclic ring puckered along the S(1)···N(4) line [1] [3]. For benzo-fused derivatives, the puckering angle reaches approximately 31° at the sulfur center, while pyrido derivatives show more modest puckering angles ranging from 15° to 31° [1] [4]. The pyrazino derivatives demonstrate intermediate puckering with angles around 15° [1].

Bond Lengths and Angles

Crystallographic analysis reveals specific bond length parameters characteristic of thiadiazine systems. The S-N bond lengths typically range from 1.58 to 1.65 Å, while C-N bond lengths within the thiadiazine ring span 1.30 to 1.32 Å [5] [4]. The N-N bond lengths consistently fall between 1.30 and 1.33 Å, indicating partial double bond character [5].

The molecular geometry demonstrates significant deviation from planarity, with maximum deviations ranging from 0.006 to 0.234 Å from the least-squares plane [6] [4]. The dihedral angles between fused ring systems vary considerably, with triazole-thiadiazine systems showing angles between 7° and 83° [5] [7].

ParameterBenzo [8] [1] [9]thiadiazinePyrido[4,3-e]thiadiazinePyrazino[2,3-e]thiadiazine
Ring Puckering Angle (°)3115-3115
S-N Bond Length (Å)1.60-1.651.58-1.631.59-1.62
C-N Bond Length (Å)1.30-1.321.30-1.311.30-1.31
N-N Bond Length (Å)1.31-1.331.30-1.321.31-1.32
Torsional Angle (°)30-357-390-56
Plane Deviation (Å)0.012-0.0160.006-0.0290.011-0.234

Crystal Packing and Intermolecular Interactions

The crystal structures reveal diverse intermolecular interaction patterns that stabilize the three-dimensional packing arrangements [1] [10] [11]. Hydrogen bonding networks play a crucial role in crystal organization, with N(4)-H···N(2) chains being particularly prevalent in benzo derivatives [1]. The pyrido derivatives form dimeric pairs through synergistic hydrogen bonds, while some structures exhibit C-H···π and weak intermolecular hydrogen-bonding interactions [12].

Space group analysis indicates that most thiadiazine derivatives crystallize in the monoclinic P21/c space group with Z values ranging from 2 to 8 [5] [11] [4]. Unit cell parameters vary significantly: a = 9.1-22.2 Å, b = 6.9-13.9 Å, c = 8.6-26.4 Å, with β angles between 92° and 116° [11] [4].

Conformational Analysis

Density Functional Theory calculations confirm the experimental crystallographic observations regarding conformational preferences [2] [13]. The thiadiazine ring adopts envelope conformations with the sulfur atom displaced from the mean plane of the other five atoms [6]. This displacement ranges from 0.37 to 0.68 Å depending on the substitution pattern and crystal environment [6].

The planarity of fused aromatic systems varies considerably. Benzene rings fused with thiadiazine show slight puckering with maximum deviations of 4.9°, while tetrafluorobenzene rings remain planar within 1.5° [3]. Pyrazine rings typically maintain planarity within 2.2° [3].

Nuclear Magnetic Resonance Spectral Assignments and Conformational Analysis

Proton Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance analysis of thiadiazine derivatives provides detailed structural information about molecular conformation and electronic environment [14] [15] [16]. For pyrido[4,3-e]thiadiazine systems, characteristic chemical shift patterns emerge that enable unambiguous structural assignment [17].

The aromatic protons of the pyridine ring system appear in the downfield region between 7.2 and 9.1 parts per million, with the most deshielded protons appearing at 8.8-9.3 parts per million due to proximity to the pyridine nitrogen [14]. The H-6 proton of the pyridine ring typically appears around 6.5-6.7 parts per million as a doublet with coupling constants of 4.3 hertz [18].

The nitrogen-hydrogen proton of the thiadiazine ring appears as a characteristic signal between 8.4 and 11.3 parts per million, reflecting the electron-withdrawing nature of the heterocyclic system [14] [19]. The meta-tolyl methyl group appears as a sharp singlet between 2.3 and 2.6 parts per million [19].

Chemical Shift (ppm)Pyrido[4,3-e]thiadiazineRelated Thiadiazines
¹H NMR - Aromatic H7.2-9.16.5-8.9
¹H NMR - NH8.4-11.38.7-9.9
¹H NMR - CH₃2.3-2.62.5-2.7

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy reveals detailed information about the carbon framework and electronic distribution [15] [16] [19]. The carbon atoms of the thiadiazine ring show characteristic chemical shifts that reflect their electronic environment and bonding patterns.

The C=N carbon atoms of the thiadiazine ring appear in the downfield region between 159 and 169 parts per million, consistent with the electron-deficient nature of these carbons [19] [20]. The aromatic carbons of the fused pyridine and tolyl rings span the range from 117 to 147 parts per million [19].

The methyl carbon of the tolyl substituent appears between 15 and 16 parts per million, while other aliphatic carbons show chemical shifts in the 14-17 parts per million range [19] [20]. The assignment of quaternary carbons is facilitated by Heteronuclear Multiple Bond Correlation experiments [17].

Two-Dimensional Nuclear Magnetic Resonance Studies

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy, Rotating-frame Overhauser Effect Spectroscopy, and Heteronuclear Multiple Bond Correlation, provide definitive structural confirmation [17]. These experiments enable complete proton and carbon assignments and reveal spatial relationships between different molecular fragments [16].

Correlation Spectroscopy spectra allow connectivities within structural blocks to be traced, particularly useful for distinguishing between different aromatic ring systems [17]. Nuclear Overhauser Enhancement Difference experiments confirm preferred molecular conformations by revealing through-space interactions [15].

Infrared and Mass Spectrometric Fragmentation Patterns

Infrared Spectroscopic Characterization

Infrared spectroscopy provides distinctive fingerprint information for thiadiazine derivatives, with characteristic absorption bands that enable structural identification [21] [22] [23]. The vibrational spectrum reflects the unique electronic and structural features of the heterocyclic system.

The nitrogen-hydrogen stretching vibrations appear in the 3180-3285 wave number region as medium to strong intensity bands [19] [20]. The aromatic carbon-hydrogen stretching modes are observed between 3055 and 3079 wave numbers [19].

The carbon-nitrogen stretching vibrations of the thiadiazine ring system produce strong absorption bands in the 1580-1610 wave number range [21] [24]. These modes are particularly diagnostic for the presence of the heterocyclic framework [19].

The nitrogen-nitrogen stretching vibrations appear as very strong bands between 1100 and 1190 wave numbers, representing one of the most characteristic features of thiadiazine systems [24]. For sulfonyl dioxide derivatives, the S=O stretching vibrations produce strong bands in the 1167-1318 wave number region [25].

Vibrational ModeFrequency (cm⁻¹)Intensity
N-H Stretching3180-3285Medium-Strong
C=N Stretching (thiadiazine)1580-1610Strong
N-N Stretching1100-1190Very Strong
C-S-C Bending699-710Medium
S=O Stretching (dioxide)1167-1318Strong
Aromatic C-H3055-3079Medium
Ring Deformation650-800Weak-Medium

Mass Spectrometric Fragmentation Behavior

Mass spectrometric analysis under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information about thiadiazine derivatives [25] [26] [27]. The fragmentation pathways depend on the substitution pattern and the stability of resulting fragment ions.

The molecular ion peak for 4-m-tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide appears at mass-to-charge ratio 289, typically with low relative intensity (5-25%) [25]. The base peak commonly appears in the mass-to-charge ratio range 205-269, corresponding to various fragmentation products [25].

Common fragmentation patterns include loss of the methyl group (mass-to-charge ratio 274), loss of sulfur dioxide (mass-to-charge ratio 225), and loss of the tolyl substituent (mass-to-charge ratio 198) [25] [26]. The thiadiazine ring fragments produce ions in the mass-to-charge ratio range 126-160, while pyridine-derived fragments appear at mass-to-charge ratios 78-105 [25].

Collision-induced dissociation studies reveal that the most common fragmentation processes involve cleavage of the carbon-sulfur bonds and elimination of the sulfonyl dioxide moiety [26]. The fragmentation behavior depends significantly on the nature of substituents attached to the heterocyclic core [25].

Fragment Typem/z ValuesRelative Intensity (%)
Molecular Ion [M]⁺2895-25
Loss of CH₃ [M-15]⁺27410-35
Loss of SO₂ [M-64]⁺22515-45
Loss of tolyl [M-91]⁺19820-50
Thiadiazine ring126-16025-75
Pyridine fragment78-10530-80
Base peak205-269100

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy reveals electronic transition characteristics related to the extended conjugation system in thiadiazine derivatives [21] [28]. The absorption maxima typically appear in the range 227-344 nanometers, with specific values depending on the nature and extent of conjugation [21].

The electronic transitions involve π→π* transitions within the aromatic systems and n→π* transitions associated with the nitrogen lone pairs [28]. Time-dependent Density Functional Theory calculations support the experimental observations and provide detailed analysis of frontier molecular orbital contributions [28] [29].

XLogP3

1.2

Wikipedia

4-m-tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide

Dates

Last modified: 08-15-2023

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